Boc-L-Lys(Fmoc)(Me)-OH
CAS No.:
Cat. No.: VC13699567
Molecular Formula: C27H34N2O6
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H34N2O6 |
|---|---|
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | (2S)-6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)15-9-10-16-29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 |
| Standard InChI Key | TYYDOXKAXGPKGQ-QHCPKHFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Boc-L-Lys(Fmoc)(Me)-OH (CAS 951695-85-5) is a derivative of L-lysine with three protective groups:
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α-amino group: Protected by Boc (tert-butoxycarbonyl), which is acid-labile and removable via trifluoroacetic acid (TFA) .
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ε-amino group: Shielded by Fmoc (9-fluorenylmethyloxycarbonyl), a base-labile group cleavable under mild basic conditions (e.g., piperidine) .
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Carboxyl group: Converted to a methyl ester (Me), stabilizing the carboxyl moiety during synthesis .
The compound’s IUPAC name is methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, reflecting its stereochemistry and functional groups . Its molecular formula is C₂₇H₃₄N₂O₆, with a molecular weight of 482.57 g/mol .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 951695-85-5 |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)OC |
| InChIKey | JHMSFOFHTAYQLS-QHCPKHFHSA-N |
| Molecular Weight | 482.57 g/mol |
Stereochemical Considerations
The (S)-configuration at the α-carbon ensures compatibility with natural L-lysine in peptide chains, avoiding racemization during coupling . The Fmoc group’s bulkiness necessitates optimized coupling conditions to prevent steric hindrance .
Synthesis and Purification
Synthetic Route
The synthesis of Boc-L-Lys(Fmoc)(Me)-OH involves sequential protection of lysine’s functional groups:
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Methyl Ester Formation: Lysine’s carboxyl group is esterified using methanol under acidic conditions .
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ε-Amino Protection: The ε-amino group is shielded with Fmoc-Cl (Fmoc chloride) in a biphasic THF/water system with sodium bicarbonate .
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α-Amino Protection: The α-amino group is protected with Boc anhydride [(Boc)₂O] in THF, yielding the final product .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Methanol, HCl | Carboxyl group esterification | 95% |
| 2 | Fmoc-Cl, NaHCO₃, THF/H₂O | ε-amino Fmoc protection | 90% |
| 3 | (Boc)₂O, THF | α-amino Boc protection | 93% |
The crude product is purified via recrystallization from ethyl acetate and n-hexane, achieving 99.8% purity .
Analytical Validation
High-performance liquid chromatography (HPLC) confirms reaction completion, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify structural integrity .
Physicochemical Properties
Thermal and Solubility Profiles
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Boiling Point: Predicted at 665.4±55.0°C, though decomposition occurs before reaching this point .
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Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and DMSO, but insoluble in water .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Density | 1.200 g/cm³ |
| pKa | 3.88±0.21 (predicted) |
| Storage | -20°C, desiccated |
Stability Considerations
The Boc group is stable under basic conditions but cleaved by TFA, while Fmoc is removed with piperidine . The methyl ester hydrolyzes slowly in aqueous solutions, necessitating anhydrous storage .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Lys(Fmoc)(Me)-OH is employed in Fmoc-based SPPS to incorporate monomethylated lysine residues. Key advantages include:
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Selective Deprotection: Sequential removal of Fmoc (base) and Boc (acid) enables orthogonal synthesis .
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Side Chain Stability: The methyl ester prevents unintended reactions during elongation .
Epigenetics and Histone Research
Monomethylated lysine residues are critical in histone post-translational modifications. This compound facilitates studies on:
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Heterochromatin Protein 1 (HP1): HP1 binding to H3K9me3 (trimethylated lysine 9) regulates chromatin compaction .
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Enzyme-Substrate Interactions: Synthetic histone peptides with site-specific methylation elucidate methyltransferase and demethylase mechanisms .
Therapeutic Development
Peptides containing methylated lysine are explored for:
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Cancer Therapeutics: Targeting histone-modifying enzymes implicated in oncogenesis .
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Antimicrobial Peptides: Enhancing stability and bioavailability through methylation .
Comparative Analysis with Related Derivatives
Boc-L-Lys(Fmoc)-OH vs. Boc-L-Lys(Fmoc)(Me)-OH
The methyl ester in Boc-L-Lys(Fmoc)(Me)-OH offers enhanced carboxyl stability during SPPS compared to the free acid form, reducing side reactions .
Alternative Protecting Groups
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Alloc Protection: Allyloxycarbonyl (Alloc) permits palladium-catalyzed deprotection but is less common in SPPS .
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Dde Protection: Orthogonal for lysine side chains but requires hydrazine for cleavage .
Challenges and Optimization Strategies
Steric Hindrance
The Fmoc group’s bulkiness can slow coupling kinetics. Solutions include:
Purification Difficulties
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